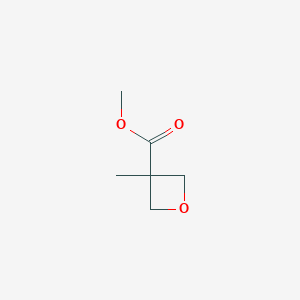

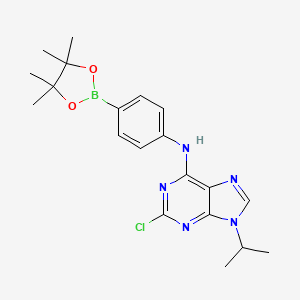

![molecular formula C17H18F3N3O2 B1429462 [3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester CAS No. 1311279-41-0](/img/structure/B1429462.png)

[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester

説明

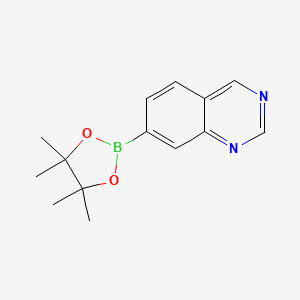

[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester is a useful research compound. Its molecular formula is C17H18F3N3O2 and its molecular weight is 353.34 g/mol. The purity is usually 95%.

BenchChem offers high-quality [3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Labeling Techniques

The synthesis of related compounds involves complex chemical methodologies aimed at creating labeled molecules for specific purposes, such as investigating the pharmacokinetics of investigational drugs. For instance, the synthesis of tritium, deuterium, and carbon-14 labeled compounds as potential drugs for treating Alzheimer's disease has been demonstrated through directed ortho-metallation methodology. These compounds are synthesized from specific precursors like 3-hydroxyacetophenone, with the molecule being resolved through classical diastereomeric salt formation and fractional crystallization. The production of carbon-14 analogs involves starting from 3-iodoanisole and features the enantioselective reduction of a methoxylamine intermediate (Ciszewska et al., 1997).

Pharmacological Actions

Research on analogs of physostigmine has shown that certain carbamic esters of phenols exhibit physostigmine-like actions. These studies explored the toxicities, miotic action, and effect on intestinal peristalsis of these compounds, indicating the potential for therapeutic applications in areas where physostigmine is relevant (Aeschlimann & Reinert, 1931).

Material Science and Polymer Applications

In the field of material science and polymer solar cells, derivatives of the compound have been utilized as acceptor and cathode interfacial materials. For example, an amine-based, alcohol-soluble fullerene derivative exhibited 4-fold electron mobility compared to its analogs and was applied successfully in polymer solar cells, demonstrating the potential for enhancing the efficiency of organic/polymer solar cells (Lv et al., 2014).

Antioxidant Activity and Chemical Synthesis

Investigations into pyrrolyl selenolopyridine compounds and their derivatives have shown remarkable antioxidant activity compared to ascorbic acid, highlighting the potential for therapeutic applications in combating oxidative stress (Zaki et al., 2017).

Chemical Reactions and Derivatives

The reactions of specific pyridine carboxylates with O- and N-nucleophiles have led to the synthesis of compounds with potential applications in medicinal chemistry, illustrating the versatility and reactivity of these chemical frameworks (Gadzhili et al., 2015).

特性

IUPAC Name |

ethyl N-[3-[6-(dimethylamino)-4-(trifluoromethyl)pyridin-2-yl]phenyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F3N3O2/c1-4-25-16(24)21-13-7-5-6-11(8-13)14-9-12(17(18,19)20)10-15(22-14)23(2)3/h5-10H,4H2,1-3H3,(H,21,24) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NEOVEQHPLFFFLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)NC1=CC=CC(=C1)C2=NC(=CC(=C2)C(F)(F)F)N(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F3N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

[3-(6-Dimethylamino-4-trifluoromethyl-pyridin-2-yl)-phenyl]-carbamic acid ethyl ester | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3S)-5-[2-(dimethylamino)ethyl]-3-hydroxy-2-(4-hydroxyphenyl)-2,3-dihydro-1,5-benzothiazepin-4-one;hydrochloride](/img/structure/B1429385.png)

![2-Oxa-7-azaspiro[3.5]nonane hemioxalate](/img/structure/B1429387.png)

![7-Oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B1429399.png)

![Chloro[(DI(1-adamantyl)-N-butylphosphine)-2-(2-aminobiphenyl)]palladium(II)](/img/structure/B1429402.png)